molecular formula C13H14BrNO B13873215 5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde CAS No. 1350762-50-3

5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde

Cat. No.: B13873215
CAS No.: 1350762-50-3
M. Wt: 280.16 g/mol
InChI Key: JHFVXLUWKGUCGL-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an isopropyl group at the 1st position of the indole ring, along with a carboxaldehyde group at the 3rd position.

Preparation Methods

The synthesis of 5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of indole-based biological pathways and interactions. It may serve as a probe to investigate the role of indole derivatives in biological systems.

    Medicine: Indole derivatives have shown potential in drug discovery and development. This compound may be explored for its pharmacological properties and potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:

    5-bromo-1H-indole-3-carboxaldehyde: Lacks the methyl and isopropyl groups, which may affect its reactivity and biological activity.

    7-methyl-1H-indole-3-carboxaldehyde: Lacks the bromine and isopropyl groups, which may influence its chemical properties and applications.

    1-(propan-2-yl)-1H-indole-3-carboxaldehyde:

The unique combination of substituents in this compound makes it distinct from these similar compounds, potentially offering different reactivity and applications.

Properties

CAS No.

1350762-50-3

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C13H14BrNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3

InChI Key

JHFVXLUWKGUCGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Br

Origin of Product

United States

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